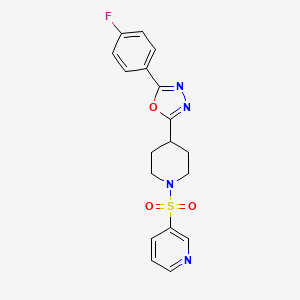

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(4-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c19-15-5-3-13(4-6-15)17-21-22-18(26-17)14-7-10-23(11-8-14)27(24,25)16-2-1-9-20-12-16/h1-6,9,12,14H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXJZHYTNYBTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the pyridin-3-ylsulfonyl group: This can be done through sulfonylation reactions using pyridine-3-sulfonyl chloride.

Incorporation of the piperidin-4-yl group: This step may involve a nucleophilic substitution reaction where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities including:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. For example, certain synthesized oxadiazoles have been evaluated for their cytotoxic effects on glioblastoma cell lines. Assays indicate that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve DNA damage and cell cycle arrest .

Antidiabetic Effects

In vivo studies have indicated that some oxadiazole derivatives can lower glucose levels significantly in diabetic models. This suggests a potential application in managing diabetes through modulation of metabolic pathways .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

- Antimicrobial Evaluation : A study assessed various oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. Results showed that several compounds exhibited significant inhibition zones against tested bacteria and fungi, indicating promising antimicrobial potential .

- Anticancer Studies : In a recent study involving glioblastoma cells, specific oxadiazole derivatives were found to induce significant cell death through apoptosis pathways. The study employed colony formation assays to confirm the cytotoxic effects .

- Diabetes Management : Research involving genetically modified Drosophila melanogaster models demonstrated that certain oxadiazoles effectively reduced glucose levels, highlighting their potential role in diabetes therapy .

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridin-3-ylsulfonyl and piperidin-4-yl groups contribute to its overall stability and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- 2-(4-Bromophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- 2-(4-Methylphenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and metabolic stability. This makes it a valuable compound for further research and potential therapeutic applications.

生物活性

The compound 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 374.39 g/mol. The structure features a fluorophenyl group and a pyridinyl sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-oxadiazole ring demonstrate activity against various pathogens:

- Antibacterial Activity : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Derivative | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of p53 pathways and caspase activation . Molecular docking studies suggest strong interactions with cancer-related targets.

| Study Reference | Cell Line Tested | Key Findings |

|---|---|---|

| MCF-7 (breast cancer) | Increased p53 expression and caspase-3 cleavage | |

| Various cancer lines | Induced apoptosis via mitochondrial pathways |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

- Inhibition of COX Enzymes : Some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation markers in vitro .

Case Study 1: TAK-438

TAK-438 is a related compound that has been investigated for its pharmacological effects as a potassium-competitive acid blocker (P-CAB). It demonstrated superior efficacy in suppressing gastric acid secretion compared to traditional proton pump inhibitors (PPIs) .

Case Study 2: Antitubercular Activity

Research conducted by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives. They found that specific compounds exhibited significant activity against Mycobacterium bovis, indicating potential for tuberculosis treatment .

常见问题

Q. Basic Characterization

- FT-IR: A strong absorption at 1650–1680 cm⁻¹ confirms the C=N stretch of the oxadiazole ring .

- ¹H-NMR: The 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the piperidinyl protons resonate as multiplets at δ 2.5–3.5 ppm .

- EI-MS: A molecular ion peak at m/z 414 ([M⁺]) with fragment ions at m/z 167 (pyridin-3-ylsulfonyl) and 123 (oxadiazole ring) .

Advanced Contradiction Resolution

Discrepancies in NMR data (e.g., unexpected splitting) may arise from restricted rotation of the sulfonyl group. Variable-temperature NMR (VT-NMR) at 298–373 K can resolve such ambiguities .

How can researchers design experiments to evaluate the compound’s metabolic stability?

Q. Basic Protocol

- In vitro Microsomal Assay: Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .

- Key Parameters: Half-life (t₁/₂) >30 min indicates moderate stability; <15 min suggests rapid hepatic clearance.

Advanced Mechanistic Insight

CYP3A4-mediated oxidation of the piperidine ring is a common metabolic pathway. Deuterium labeling at vulnerable positions (e.g., C-2 of piperidine) can reduce first-pass metabolism, as shown in fluorinated analogs .

What strategies address contradictory biological activity data across studies?

Q. Basic Troubleshooting

- Source Variation: Test the compound against standardized bacterial strains (e.g., ATCC 25923 for S. aureus) to minimize strain-specific discrepancies .

- Solubility Controls: Use DMSO concentrations <1% to avoid solvent toxicity artifacts.

Advanced Data Reconciliation

Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Surface plasmon resonance (SPR) can quantify target binding affinity independently of cellular uptake variables .

What computational methods predict the compound’s bioavailability?

Q. Basic Modeling

- Lipinski’s Rule of Five: MW <500, LogP <5, H-bond donors <5, acceptors <10. This compound complies (MW: 414, LogP: 3.2).

- SwissADME Prediction: High gastrointestinal absorption (95%) but moderate blood-brain barrier permeability (logBB: -0.8) .

Advanced Simulation

Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s interaction with lipid bilayers, revealing preferential partitioning into hydrophobic membranes .

How does the fluorophenyl group influence photostability?

Q. Basic Stability Testing

- UV-Vis Spectroscopy: Irradiate the compound at 254 nm and monitor degradation via HPLC. Fluorophenyl derivatives exhibit 20% slower degradation than chlorophenyl analogs due to reduced electron-withdrawing effects .

Advanced Mechanistic Study

Time-dependent density functional theory (TD-DFT) calculations show that the fluorine atom’s electronegativity stabilizes the excited state, delaying photolytic cleavage of the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。